molecular formula C13H10BrFN2O2 B11965262 N'-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide

N'-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide

Katalognummer: B11965262
Molekulargewicht: 325.13 g/mol
InChI-Schlüssel: ZLWWRJRPZBUTHG-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromine and fluorine atom on the benzylidene ring, and a furohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-methyl-3-furohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and fluorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors, leading to the desired biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(5-Bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine
  • N’-(5-Bromo-2-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N’-(5-Bromo-2-fluorobenzylidene)-2-pyrazinecarbohydrazide

Uniqueness

N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide is unique due to its specific structural features, such as the presence of both bromine and fluorine atoms on the benzylidene ring and the furohydrazide moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H10BrFN2O2

Molekulargewicht

325.13 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H10BrFN2O2/c1-8-11(4-5-19-8)13(18)17-16-7-9-6-10(14)2-3-12(9)15/h2-7H,1H3,(H,17,18)/b16-7+

InChI-Schlüssel

ZLWWRJRPZBUTHG-FRKPEAEDSA-N

Isomerische SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F

Kanonische SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.